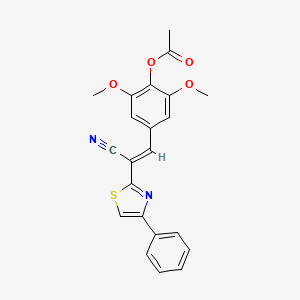![molecular formula C10H10ClF3N2O B2405194 3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea CAS No. 500546-66-7](/img/structure/B2405194.png)
3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a chloroethyl group and a trifluoromethyl-substituted phenyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(trifluoromethyl)aniline+2-chloroethyl isocyanate→N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chloroethyl)-N’-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(2-bromoethyl)-N’-[3-(trifluoromethyl)phenyl]urea: Contains a bromoethyl group instead of a chloroethyl group, leading to variations in reactivity.
N-(2-chloroethyl)-N’-[4-(trifluoromethyl)phenyl]urea: The trifluoromethyl group is positioned differently on the phenyl ring, affecting its chemical behavior.
Uniqueness
N-(2-chloroethyl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. This compound’s combination of a chloroethyl group and a trifluoromethyl-substituted phenyl group makes it a valuable tool in various research applications.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-4-5-15-9(17)16-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGFQJFEECSJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2405115.png)
![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)


![4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2405120.png)



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2405126.png)

![[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B2405130.png)

